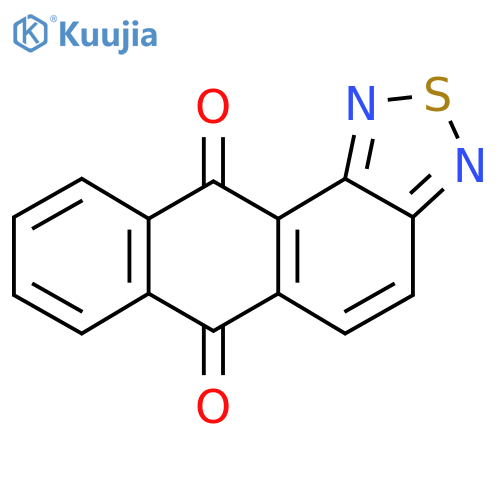Cas no 4219-52-7 (NSC745885)

NSC745885 structure
NSC745885 化学的及び物理的性質
名前と識別子
-
- NSC745885
- STK368283
- ST50889307
- Anthra[1,2-c][1,2,5]thiadiazole-6,11-dione
- SJPXIVLTCBBWKT-UHFFFAOYSA-N
- MS-23758
- CS-0069555
- HY-119198
- anthra(2,1-c)(1,2,5)thiadiazole-6,11-dione
- AKOS005445050
- DA-56317
- 4219-52-7
- CHEMBL594366
- NSC-745885
- naphtho[2,3-g][2,1,3]benzothiadiazole-6,11-dione
- SCHEMBL1217478
- G12590
- anthra [1,2-c]-1,2,5-thiadiazole-6,11-dione
-
- インチ: 1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H
- InChIKey: SJPXIVLTCBBWKT-UHFFFAOYSA-N
- ほほえんだ: S1N=C2C=CC3C(C4C=CC=CC=4C(C=3C2=N1)=O)=O
計算された属性
- せいみつぶんしりょう: 266.014999g/mol
- どういたいしつりょう: 266.014999g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 428
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.2
- ぶんしりょう: 266.28g/mol
- 疎水性パラメータ計算基準値(XlogP): 2.7
NSC745885 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | EAA21952-10 mg |
Anthra(2,1-C)(1,2,5)thiadiazole-6,11-dione |
4219-52-7 | 10mg |
$390.00 | 2023-01-05 | ||
| Biosynth | EAA21952-25 mg |
Anthra(2,1-C)(1,2,5)thiadiazole-6,11-dione |
4219-52-7 | 25mg |
$731.25 | 2023-01-05 | ||
| ChemScence | CS-0069555-5mg |
NSC745885 |
4219-52-7 | ≥98.0% | 5mg |
$250.0 | 2022-04-27 | |
| ChemScence | CS-0069555-10mg |
NSC745885 |
4219-52-7 | ≥98.0% | 10mg |
$450.0 | 2022-04-27 | |
| ChemScence | CS-0069555-50mg |
NSC745885 |
4219-52-7 | ≥98.0% | 50mg |
$1300.0 | 2022-04-27 | |
| MedChemExpress | HY-119198-50mg |
NSC745885 |
4219-52-7 | ≥98.0% | 50mg |
¥9800 | 2024-07-20 | |
| MedChemExpress | HY-119198-10mg |
NSC745885 |
4219-52-7 | ≥98.0% | 10mg |
¥3200 | 2024-07-20 | |
| 1PlusChem | 1P01MWC8-5mg |
NSC745885 |
4219-52-7 | ≥98.0% | 5mg |
$393.00 | 2023-12-17 | |
| 1PlusChem | 1P01MWC8-100mg |
NSC745885 |
4219-52-7 | ≥98.0% | 100mg |
$2685.00 | 2023-12-17 | |
| Ambeed | A1365308-10mg |
NSC745885 |
4219-52-7 | 98% | 10mg |
$320.0 | 2024-07-19 |
NSC745885 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
4219-52-7 (NSC745885) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 42464-96-0(NNMTi)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4219-52-7)NSC745885

清らかである:99%/99%/99%
はかる:5mg/10mg/100mg
価格 ($):180.0/288.0/1395.0